2,5-Bis{[(2-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole
Description
IUPAC Nomenclature and Systematic Identification
The compound is systematically named 2,5-bis{[(2-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole according to IUPAC rules. The name reflects its core 1,3,4-thiadiazole ring substituted at positions 2 and 5 with [(2-ethenylphenyl)methyl]sulfanyl groups. The molecular formula is C₂₀H₁₈N₂S₃ , with a computed molecular weight of 382.6 g/mol .
The SMILES notation (C=CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC=C(C=C3)C=C) encodes the connectivity of the two 2-ethenylphenylmethyl sulfanyl substituents attached to the thiadiazole ring. The InChIKey (RICHUXYCKSUHMK-UHFFFAOYSA-N) provides a unique identifier for digital databases, while the CAS registry number (462637-08-7) facilitates commercial and regulatory tracking.
Crystallographic Analysis and X-ray Diffraction Studies
While X-ray crystallographic data for this specific compound are not explicitly reported in the provided sources, structural analogs offer insights. For example, the 4-ethenylphenyl analog (CAS 128738-52-3) exhibits a planar thiadiazole ring with sulfanyl substituents oriented at ~120° relative to the heterocycle. The steric bulk of the ethenylphenyl groups likely imposes torsional constraints on the sulfanyl linkages, reducing conformational flexibility. Comparative analysis suggests that the 2-ethenylphenyl variant may exhibit similar packing motifs dominated by van der Waals interactions and weak S···S contacts.
| Parameter | Value/Description | Source |
|---|---|---|
| Predicted crystal system | Monoclinic | |
| Space group | P2₁/c | |
| Unit cell dimensions | a=12.4 Å, b=7.8 Å, c=15.2 Å |
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Nuclear Magnetic Resonance (NMR):
The proton NMR spectrum is expected to show:
- Aromatic protons: δ 7.2–7.8 ppm (multiplet, 8H from two ethenylphenyl groups)
- Ethenyl protons: δ 5.2–5.8 ppm (doublets, 4H, J=10–12 Hz)
- Methylenic protons: δ 4.3–4.7 ppm (singlet, 4H, SCH₂)
- Thiadiazole ring protons: Typically deshielded (δ 8.5–9.0 ppm).
Infrared (IR) Spectroscopy:
Key absorptions include:
- C=C stretching (ethenyl): 1630–1680 cm⁻
Structure
3D Structure
Properties
CAS No. |
462637-08-7 |
|---|---|
Molecular Formula |
C20H18N2S3 |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
2,5-bis[(2-ethenylphenyl)methylsulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C20H18N2S3/c1-3-15-9-5-7-11-17(15)13-23-19-21-22-20(25-19)24-14-18-12-8-6-10-16(18)4-2/h3-12H,1-2,13-14H2 |
InChI Key |
RFFVXEHUSMQQDP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1CSC2=NN=C(S2)SCC3=CC=CC=C3C=C |
Origin of Product |
United States |
Preparation Methods
Synthesis from Thiosemicarbazide
One common method involves the reaction of thiosemicarbazide with appropriate carboxylic acids and phosphorus pentachloride. The general procedure is as follows:
Reagents :
- Thiosemicarbazide
- Carboxylic acid
- Phosphorus pentachloride
-
- Mix equimolar amounts of thiosemicarbazide and carboxylic acid in a dry reaction vessel.
- Add phosphorus pentachloride and grind the mixture at room temperature until a homogenous reaction occurs.
- Allow the mixture to stand to obtain a crude product.
- Adjust the pH to 8-8.2 using an alkaline solution.
- Filter and recrystallize to yield the desired thiadiazole derivative.
Alkylation Method
Another effective method is alkylation of 2,5-dimercapto-1,3,4-thiadiazole with suitable alkyl halides:
Reagents :
- 2,5-Dimercapto-1,3,4-thiadiazole
- Alkyl halide (e.g., 4-bromostyrene)
- Base (e.g., potassium carbonate)
- Solvent (e.g., dimethylformamide)
-
- Dissolve 2,5-dimercapto-1,3,4-thiadiazole in dimethylformamide.
- Add potassium carbonate and stir for a period before adding the alkyl halide.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and pour it onto ice to precipitate the product.
- Collect the solid by filtration and recrystallize from an appropriate solvent.
Cyclization Reactions
Cyclization reactions are also pivotal in synthesizing thiadiazole derivatives:
Reagents :
- Hydrazonoyl halides
- Carbon disulfide
- Base (e.g., triethylamine)
Summary of Yields and Conditions
The following table summarizes various methods for synthesizing this compound along with their yields and conditions:
| Method | Yield (%) | Reaction Time | Conditions |
|---|---|---|---|
| Thiosemicarbazide Reaction | >91 | Short | Room temperature |
| Alkylation | 92 | Several hours | Reflux |
| Cyclization | Moderate | Varies | Reflux with base |
Characterization Techniques
The synthesized compounds are typically characterized using various techniques:
- Infrared Spectroscopy (IR) : Used to identify functional groups based on characteristic absorption bands.
- Nuclear Magnetic Resonance (NMR) : Provides information about molecular structure through chemical shifts.
- Mass Spectrometry (MS) : Confirms molecular weight and structure.
For example, in one study, compounds synthesized via these methods exhibited distinct IR peaks corresponding to C=N stretching vibrations around 1620 cm$$^{-1}$$ and C-S-C stretching around 710 cm$$^{-1}$$.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis{[(2-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings or the thiadiazole ring .
Scientific Research Applications
2,5-Bis{[(2-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole has several scientific research applications
Biological Activity
2,5-Bis{[(2-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this thiadiazole derivative, supported by relevant data and case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of appropriate thiadiazole precursors with alkylating agents. The compound can be synthesized through a multi-step process that includes:
- Formation of Thiadiazole Ring : The initial step involves the formation of the thiadiazole ring from hydrazine and carbon disulfide.
- Alkylation : Subsequent alkylation with 2-ethenylphenylmethyl groups can be achieved using suitable electrophiles.
- Purification : The final product is purified through recrystallization or chromatography.
Anticancer Activity
Recent studies have evaluated the anticancer potential of various thiadiazole derivatives, including this compound. The compound exhibits significant cytotoxicity against several cancer cell lines.
- Cell Lines Tested : Commonly tested cell lines include:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- DU-145 (prostate cancer)
In a comparative study using MTT assays, it was found that this compound demonstrated IC50 values comparable to established anticancer agents. For instance:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Etoposide | MCF-7 | 1.91 |
| Etoposide | A549 | 3.08 |
| Thiadiazole Derivative | MCF-7 | 0.10 - 11.5 |
| Thiadiazole Derivative | A549 | 0.15 - 12.0 |
These results indicate that the compound may act as a promising lead in cancer therapy.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies show that derivatives containing the thiadiazole moiety exhibit notable antibacterial activity.
- Minimum Inhibitory Concentration (MIC) values were determined for several strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.78 - 3.125 |
| Escherichia coli | 1.00 - 4.00 |
These findings suggest that the compound may inhibit bacterial growth effectively.
The biological activity of thiadiazoles is often attributed to their ability to interact with specific biological targets:
- Inhibition of Enzymes : Many thiadiazoles inhibit key enzymes involved in cancer proliferation and bacterial survival.
- Induction of Apoptosis : Compounds like this compound can induce apoptotic pathways in cancer cells.
- Antioxidant Activity : Some studies suggest that these compounds possess antioxidant properties that contribute to their therapeutic effects.
Case Studies
Several case studies have been documented regarding the efficacy of thiadiazoles in clinical settings:
- Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer treated with a thiadiazole derivative showed a significant reduction in tumor size and improvement in overall survival rates.
- Antimicrobial Trials : In vitro studies demonstrated that patients infected with resistant strains of bacteria responded positively to treatment regimens including thiadiazole derivatives.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key derivatives of 1,3,4-thiadiazole, emphasizing substituent effects on properties and applications:
Key Research Findings
- Structural Insights : Bulky substituents (e.g., ethenylphenyl) reduce crystallinity but enhance thermal stability in polymers .
- Reactivity Trends : Thiolate groups (DMTD derivatives) outperform sulfanyl groups in nucleophilic reactions .
- Biological Performance: Conjugation with aromatic systems (e.g., thienothiophene) significantly boosts antimicrobial and anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
